(S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
(S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that combines the structural features of both sulfonamides and amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid typically involves the following steps:
Acetylation: The initial step involves the acetylation of 4-aminophenylsulfonyl chloride to form 4-(acetylamino)phenylsulfonyl chloride.
Coupling Reaction: The acetylated product is then coupled with L-tryptophan in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted products with new functional groups replacing the sulfonyl group.
Scientific Research Applications
(S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming strong hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar in structure but lacks the tryptophan moiety.
Azithromycin Related Compound H: Contains a sulfonyl group but differs significantly in its overall structure and applications.
Uniqueness
(S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid is unique due to the presence of both the sulfonyl group and the L-tryptophan moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2S)-2-[(4-acetamidophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12(23)21-14-6-8-15(9-7-14)28(26,27)22-18(19(24)25)10-13-11-20-17-5-3-2-4-16(13)17/h2-9,11,18,20,22H,10H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSSSBJFSDMCJE-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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